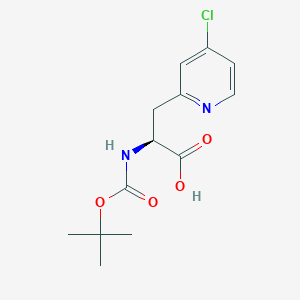
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid” is a chiral amino acid derivative with the following structural formula:
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid
It contains a pyridine ring and a tert-butyl carbamate group, making it an interesting compound for various applications.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Protection of the Amine Group: The primary amine is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted side reactions during subsequent transformations.
Introduction of the Pyridine Ring: The Boc-protected amine is reacted with 4-chloropyridine to form the desired pyridine-containing intermediate.
Deprotection: The Boc group is removed under acidic conditions, yielding the final product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are critical considerations.
Analyse Chemischer Reaktionen
Reactions:
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and the free amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Hydrolysis: Acidic or basic conditions.
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid and amine, while substitution and reduction lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Building block for peptide synthesis due to its chiral nature.
- Ligand design for coordination chemistry studies.
- Investigated as potential inhibitors of specific enzymes or receptors.
- Precursor for radiolabeled compounds used in positron emission tomography (PET) imaging.
- Used in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism of action for “(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid” depends on its specific application. For enzyme inhibitors, it likely interacts with active sites, affecting substrate binding or catalysis. In PET imaging, it serves as a tracer for specific biological processes.
Vergleich Mit ähnlichen Verbindungen
This compound’s uniqueness lies in its chiral center, which impacts its biological activity. Similar compounds include other amino acids, pyridine derivatives, and carbamate-protected molecules.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C13H17ClN2O4 |
|---|---|
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
(2S)-3-(4-chloropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-9-6-8(14)4-5-15-9/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
PRLVSXCLNKYELE-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC(=C1)Cl)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



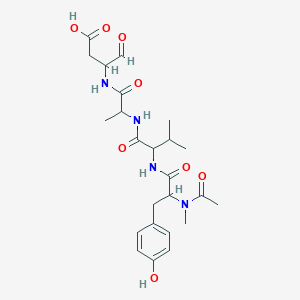
![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
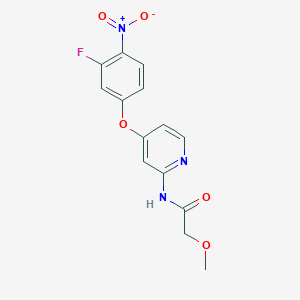
![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)



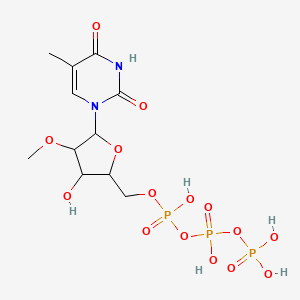
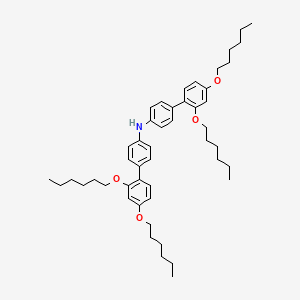


![[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12105137.png)
